1-isocyano-2,3-dihydro-1H-indene
Overview
Description
1-isocyano-2,3-dihydro-1H-indene is a derivative of indane or indan, which is an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar and is usually produced by hydrogenation of indene .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indene-1-methanamines, which are similar to this compound, has been reported . The procedure involves the reaction of corresponding 4-nitro-3-phenylbutanoic acid to yield satisfactory yields . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .Scientific Research Applications
Additionally, research on the photochemical generation of isoindene and its dimerization to diastereomeric 1-(indan-1-yl)indenes has provided valuable information on the pericyclic processes involved and the stereochemistry of the resulting dimers, further expanding the understanding of these compounds' chemical behavior and potential applications (R. Warrener et al., 1993).
The strong acidity of polycyclic aromatic compounds annulated to a cyclopentadiene moiety and their cyano derivatives has also been a subject of study, revealing that these compounds can exhibit dramatic increases in acidity upon multiple cyanation, leading to applications as neutral organic superacids in academic research and technological applications (R. Vianello & Z. Maksić, 2005).
Mechanism of Action
Target of Action
It’s known that isocyanides, in general, have a unique synthetic potential, reacting with radicals, electrophiles, and nucleophiles . They are also used as two-electron-donating ligands in organometallic chemistry .
Mode of Action
Isocyanides are known for their metal coordinating properties . The reaction mechanism for the isocyanide-isocyanide [3 + 2] cycloaddition was explored, which suggested that the reaction of methyl 2-isocyanoacetate with Cu2O caused intermediate A or its tautomer A’, which undergo the nucleophilic addition to 1-isocyano-4-nitrobenzene to produce intermediate B .
Biochemical Pathways
Isocyanides are known to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
Action Environment
It’s known that isocyanides are inert at physiological ph toward water, thiols, alcohols, and amines, the most common nucleophilic groups present inside a cell .
Properties
IUPAC Name |
1-isocyano-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCHLLQHRSRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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